N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
Description
This compound is a purine-based acetamide derivative featuring a thioether linkage and a phenethyl substituent on the acetamide nitrogen. Its structural core includes a 1,3,9-trimethylated xanthine scaffold (a purine derivative with two ketone groups at positions 2 and 6) modified at the 8-position with a sulfur atom bonded to an acetamide group.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)27-11-13(24)19-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCSZUFGFCHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide features a purine derivative with a thioacetamide functional group. The molecular formula is , and its molecular weight is approximately 384.47 g/mol. The presence of the trimethyl and thio groups suggests possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:
- Inhibition of cell proliferation : Various assays have shown that purine derivatives can inhibit the growth of cancer cell lines. For example, certain derivatives have been noted to exhibit IC50 values in the low micromolar range against breast cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 3.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess inhibitory effects against various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Candida albicans | 10 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of nucleic acid synthesis : As a purine analog, it may interfere with DNA and RNA synthesis.
- Induction of apoptosis : Some studies suggest that it can trigger apoptotic pathways in cancer cells.
- Inhibition of enzyme activity : It may act as an inhibitor of specific enzymes involved in cellular metabolism.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of N-phenethyl derivatives in vitro using human cancer cell lines. The results indicated a dose-dependent response in cell viability.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against clinical isolates of bacteria. Results showed significant inhibition at concentrations lower than those required for standard antibiotics.
Comparison with Similar Compounds
Comparative Data Table
Pharmacological and Toxicological Implications
- Activity Trends: Hydrophilic substituents (e.g., hydroxyethyl in Compound 5a) may enhance solubility but reduce CNS penetration, whereas the phenethyl group in the target compound could improve lipophilicity and protein binding .
Toxicity Considerations :
- Compound 5a’s low toxicity (LD₅₀ >5 g/kg) suggests purine-thioacetamides may have favorable safety profiles, but phenethyl substituents require further toxicological evaluation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. A typical protocol involves reacting a functionalized xanthine derivative (e.g., 1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-thiol) with an activated acetamide precursor (e.g., bromo- or chloroacetamide derivatives) under basic conditions. Copper catalysts (e.g., Cu(OAc)₂) in a solvent system like t-BuOH/H₂O (3:1) are often used to accelerate thioether bond formation. Purification involves extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=O (1670–1680 cm⁻¹), C=S (650–750 cm⁻¹), and amide NH (3260–3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include the phenethyl aromatic protons (δ 7.2–7.5 ppm), methyl groups on the purine ring (δ 2.1–3.5 ppm), and acetamide SCH₂ (δ 4.1–5.5 ppm). The purine C=O and thioether carbons appear at δ 160–170 ppm in ¹³C NMR .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. How can researchers verify the purity of synthesized batches?
- Methodological Answer : Combine chromatographic (HPLC/GC with ≥95% purity thresholds) and spectroscopic methods. Use TLC (hexane:ethyl acetate, 8:2) to monitor reaction progress. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer : Cross-validate using computational tools like Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, DFT-optimized geometries can predict charge density distributions (e.g., carbonyl oxygen at −0.488 charge) to explain anomalous shifts. Additionally, check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria in the purine ring .
Q. What computational methods are recommended for predicting the compound’s electronic properties and binding affinities?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like B3LYP/6-31G(d,p) are suitable for optimizing geometries and computing electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., adenosine receptors). Prioritize docking poses with hydrogen bonding to the acetamide NH and purine C=O groups .
Q. How can reaction conditions be optimized to improve yields of the thioacetamide intermediate?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach:
- Variables : Catalyst loading (5–20 mol% Cu), solvent polarity (water content 10–30%), and temperature (25–60°C).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 10 mol% Cu, t-BuOH/H₂O 3:1, 40°C) to maximize yield while minimizing byproducts like disulfides .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Synthesize derivatives with variations in:
- Phenethyl substituents : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity.
- Purine methyl groups : Replace 1,3,9-trimethyl with bulkier substituents to assess steric effects on target binding.
Test these analogs in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computed descriptors (logP, polar surface area) .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
- Methodological Answer : The compound’s flexibility (due to the thioacetamide linker) and low melting point often hinder crystallization. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.
- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize the lattice.
Refinement can be performed using SHELXL, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the phenethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
